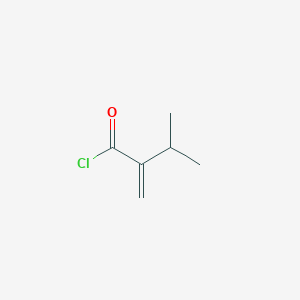![molecular formula C11H8ClN3O B3386440 2-[2-(Chloromethyl)-4-oxo-3,4-dihydroquinazolin-3-yl]acetonitrile CAS No. 730992-44-6](/img/structure/B3386440.png)
2-[2-(Chloromethyl)-4-oxo-3,4-dihydroquinazolin-3-yl]acetonitrile
Descripción general
Descripción
“2-[2-(Chloromethyl)-4-oxo-3,4-dihydroquinazolin-3-yl]acetonitrile” is a chemical compound with the CAS Number: 730992-44-6 . It has a molecular weight of 233.66 and its IUPAC name is (2-(chloromethyl)-4-oxo-3(4H)-quinazolinyl)acetonitrile .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H8ClN3O/c12-7-10-14-9-4-2-1-3-8(9)11(16)15(10)6-5-13/h1-4,7,14H,6H2 . This code provides a unique representation of the molecule’s structure.Aplicaciones Científicas De Investigación
2-[2-(Chloromethyl)-4-oxo-3,4-dihydroquinazolin-3-yl]acetonitrile has been used in a variety of scientific research applications. It has been used in drug development, as it has been found to be an effective inhibitor of the enzyme acetylcholinesterase. It has also been used in chemical synthesis, as it can be used as a starting material for the synthesis of a variety of other compounds. In addition, this compound has been used in biological research, as it has been found to have antimicrobial, anti-inflammatory, and antioxidant properties.
Mecanismo De Acción
The mechanism of action of 2-[2-(Chloromethyl)-4-oxo-3,4-dihydroquinazolin-3-yl]acetonitrile is not fully understood. It is believed to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition results in increased levels of acetylcholine, which has a variety of effects on the body, including increased alertness and memory.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the enzyme acetylcholinesterase, resulting in increased levels of the neurotransmitter acetylcholine. This can lead to increased alertness, improved memory, and improved cognitive function. This compound has also been found to have anti-inflammatory and antioxidant properties, and it has been found to reduce the production of pro-inflammatory cytokines in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 2-[2-(Chloromethyl)-4-oxo-3,4-dihydroquinazolin-3-yl]acetonitrile in laboratory experiments is its ability to inhibit the enzyme acetylcholinesterase. This can be useful in a variety of experiments, as it allows researchers to study the effects of increased levels of acetylcholine on the body. However, there are some limitations to using this compound in laboratory experiments. It is not a natural compound, so it may have unpredictable effects on the body. In addition, it is not a very stable compound, so it may degrade over time.
Direcciones Futuras
There are a number of potential future directions for research involving 2-[2-(Chloromethyl)-4-oxo-3,4-dihydroquinazolin-3-yl]acetonitrile. One potential direction is to further explore its mechanism of action, as this could lead to a better understanding of how it affects the body. In addition, further research could be done on its potential therapeutic applications, as it has already been found to have anti-inflammatory and antioxidant properties. Finally, further research could be done on its potential uses in drug development, as it has already been found to be an effective inhibitor of the enzyme acetylcholinesterase.
Propiedades
IUPAC Name |
2-[2-(chloromethyl)-4-oxoquinazolin-3-yl]acetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN3O/c12-7-10-14-9-4-2-1-3-8(9)11(16)15(10)6-5-13/h1-4H,6-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVWOMMUOMALGMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)CCl)CC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![[2-oxo-2-(1-phenylethylamino)ethyl] (E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate](/img/structure/B3386393.png)
![5H,6H,7H,8H,9H,10H-cyclohepta[b]indole-4-carboxylic acid](/img/structure/B3386405.png)


![2-chloro-N-{8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}acetamide](/img/structure/B3386427.png)
![2-[4-(2,5-Difluorophenyl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B3386432.png)

![2-chloro-N-[4-nitro-2-(trifluoromethyl)phenyl]propanamide](/img/structure/B3386455.png)